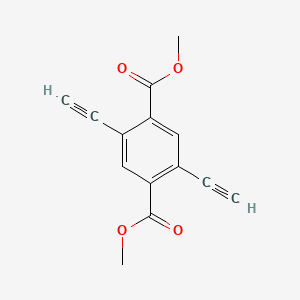
Dimethyl 2,5-diethynylterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate is an organic compound with a benzene ring substituted with two methyl groups, two ethynyl groups, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dimethylbenzene (p-xylene) as the core structure.
Bromination: The methyl groups are brominated to form 1,4-dibromo-2,5-dimethylbenzene.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyl groups to introduce the ethynyl substituents.
Esterification: Finally, the carboxyl groups are introduced through esterification reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,4-Dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate has several scientific research applications:
Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research:
Industrial Applications: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can participate in pathways involving electron transfer and radical formation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2,5-diphenylbenzene: Similar structure but with phenyl groups instead of ethynyl groups.
2,5-Diethynylbenzene-1,4-diamine: Similar structure but with amino groups instead of ester groups.
2,5-Dihydroxybenzene-1,4-dicarboxylate: Similar structure but with hydroxyl groups instead of ethynyl groups.
Uniqueness
1,4-Dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate is unique due to the presence of both ethynyl and ester groups, which confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H10O4/c1-5-9-7-12(14(16)18-4)10(6-2)8-11(9)13(15)17-3/h1-2,7-8H,3-4H3 |
InChI Key |
ZRLQGJCNIUKZLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#C)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


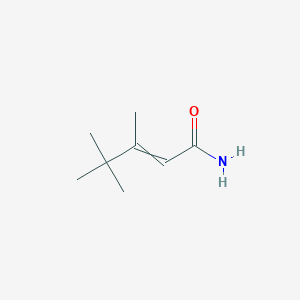
![4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11722219.png)
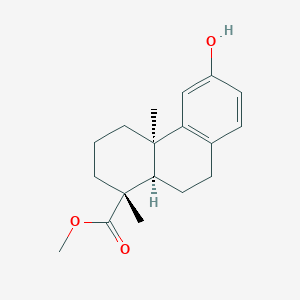
![[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene](/img/structure/B11722227.png)
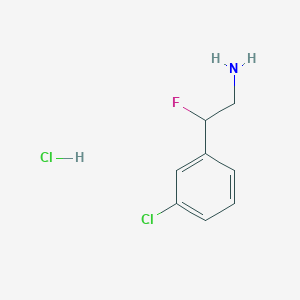
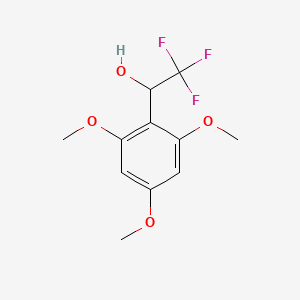
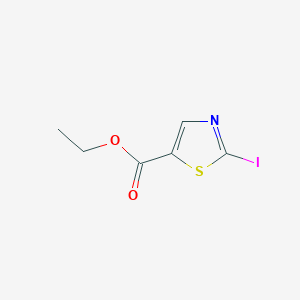
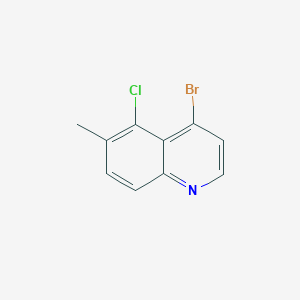

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11722280.png)
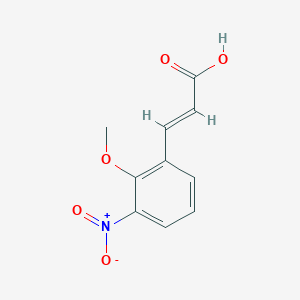

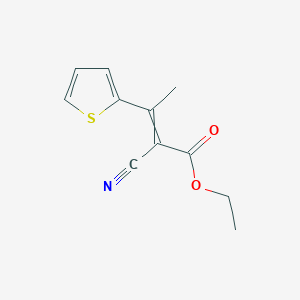
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B11722309.png)
